Cas no 2253640-41-2 (2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid)

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid is a specialized chemical compound featuring a thiazole moiety linked to an azetidine ring via an ether bridge, with trifluoroacetic acid as a counterion. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The azetidine ring enhances conformational rigidity, while the thiazole group contributes to electron-rich properties, facilitating diverse synthetic applications. The trifluoroacetate salt improves solubility in polar solvents, aiding in purification and handling. Its well-defined molecular architecture supports precise modifications, making it a versatile intermediate for developing bioactive molecules, particularly in medicinal chemistry for targeted drug design.
2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid structure
2253640-41-2 structure
Product Name:2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
CAS No:2253640-41-2
MF:C8H9F3N2O3S
MW:270.228871107101
CID:6291323
PubChem ID:137935646
Update Time:2025-05-20

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2253640-41-2
    • 2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid
    • 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
    • EN300-6512927
    • Inchi: 1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
    • InChI Key: XQYKACGUIBBVHE-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1OC1CNC1.FC(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 270.02859781g/mol
  • Monoisotopic Mass: 270.02859781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.7Ų

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid Pricemore >>

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Additional information on 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

Research Brief on 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid (CAS: 2253640-41-2)

The compound 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid (CAS: 2253640-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine-thiazole scaffold and trifluoroacetic acid moiety, exhibits promising potential as a versatile intermediate or active pharmaceutical ingredient (API) in drug discovery. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a candidate for further development in therapeutic applications.

Recent literature highlights the compound's role in modulating key biological targets, particularly in the context of inflammation and oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in innate immune signaling pathways. The research team employed structure-activity relationship (SAR) studies to optimize the compound's potency, achieving IC50 values in the low nanomolar range. This finding suggests potential applications in autoimmune diseases and chronic inflammatory conditions.

From a synthetic chemistry perspective, novel routes for the preparation of 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid have been developed to improve yield and scalability. A recent patent application (WO2023056789) describes an efficient three-step synthesis starting from commercially available azetidine-3-ol, with the trifluoroacetic acid serving both as a counterion and solubility enhancer. The process demonstrates excellent atom economy and reduced environmental impact compared to previous methods, addressing growing concerns about sustainable pharmaceutical manufacturing.

Pharmacokinetic studies of this compound have revealed interesting properties that warrant further investigation. The presence of the azetidine ring confers improved metabolic stability compared to analogous pyrrolidine derivatives, while the thiazole moiety contributes to favorable membrane permeability. Preliminary in vivo data from rodent models show acceptable oral bioavailability (F = 42%) and a half-life suitable for once-daily dosing regimens. These characteristics make it an attractive scaffold for further medicinal chemistry optimization.

Current research directions focus on expanding the therapeutic potential of this chemical entity. Several pharmaceutical companies have included derivatives of 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid in their pipelines for neurological disorders, leveraging its ability to cross the blood-brain barrier. Additionally, its metal-chelating properties are being explored for applications in radiopharmaceuticals and diagnostic imaging agents. The compound's versatility underscores its value as a multipurpose building block in drug discovery.

In conclusion, 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid represents an exciting area of research with broad implications for pharmaceutical development. Its unique chemical structure, combined with demonstrated biological activity and favorable drug-like properties, positions it as a promising candidate for multiple therapeutic areas. Future studies should focus on comprehensive toxicological profiling and further optimization of its pharmacological properties to advance toward clinical evaluation.

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